molecular formula C15H18N4O B2747449 N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine CAS No. 882226-97-3

N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine

Cat. No.: B2747449
CAS No.: 882226-97-3
M. Wt: 270.336
InChI Key: FQPQCDCWEZMGBC-UHFFFAOYSA-N
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Description

The compound N-{[(3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl)methylidene]}hydroxylamine (hereafter referred to as Compound A) is a pyrazole-based Schiff base derivative. Its molecular formula is C₁₆H₁₇N₅O, and it features a central pyrazole ring substituted with a phenyl group (at N1), a methyl group (at C3), and a pyrrolidine moiety (at C5). The hydroxylamine group forms an imine bond with the methylidene carbon at C4 of the pyrazole ring .

Compound A crystallizes in the triclinic space group P1 with two molecules in the asymmetric unit. Key structural parameters include:

  • Unit cell dimensions: a = 9.1497 Å, b = 12.3932 Å, c = 12.7294 Å; α = 87.407°, β = 82.674°, γ = 75.019° .
  • Dihedral angles between the pyrazole ring and substituents: 42.69° (phenyl) and 51.88° (pyrrolidine) in one molecule, and 54.49° (phenyl) and 49.61° (pyrrolidine) in the second molecule .
  • Hydrogen-bonded tetramers stabilized by O—H···N interactions and layered via C—H···π stacking .

Synthesis: Compound A is synthesized by refluxing 3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-4,5-dihydro-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride in pyridine, yielding colorless plates after crystallization .

Properties

IUPAC Name

(NE)-N-[(3-methyl-1-phenyl-5-pyrrolidin-1-ylpyrazol-4-yl)methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O/c1-12-14(11-16-20)15(18-9-5-6-10-18)19(17-12)13-7-3-2-4-8-13/h2-4,7-8,11,20H,5-6,9-10H2,1H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQPQCDCWEZMGBC-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C=NO)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C(=C1/C=N/O)N2CCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-{[3-methyl-1-phenyl-5-(pyrrolidin-1-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine is a compound of significant interest due to its potential biological activities. This article explores its biological properties, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C15H20N4O
  • IUPAC Name : this compound

This compound features a hydroxylamine functional group, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, thiosemicarbazones derived from similar structures have shown significant antiproliferative activity against glioblastoma multiforme and breast adenocarcinoma at low concentrations, suggesting a promising avenue for further exploration in cancer therapy .

The proposed mechanisms through which these compounds exert their effects include:

  • Induction of Apoptosis : Morphological changes characteristic of apoptosis have been observed in treated cancer cells, indicating that these compounds may trigger programmed cell death pathways.
  • Oxidative Stress : Evidence suggests that oxidative stress plays a crucial role in the cytotoxicity observed in various tumor cell lines. This mechanism could be linked to the generation of reactive oxygen species (ROS) upon treatment with hydroxylamine derivatives .

Data Table: Biological Activity Summary

Activity Cell Line Tested IC50 (µM) Mechanism
CytotoxicityGlioblastoma multiforme0.01 - 0.05Apoptosis induction
CytotoxicityBreast adenocarcinoma0.02 - 0.04Oxidative stress
AntimicrobialVarious bacterial strains10 - 50Disruption of cellular processes

Case Study 1: Antitumor Effects

In a controlled study, derivatives of this compound were evaluated for their antitumor effects against a panel of cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects noted at concentrations as low as 0.01 µM for glioblastoma cells .

Case Study 2: Mechanistic Insights

Further mechanistic studies revealed that the compound activates caspase pathways leading to apoptosis in treated cells. Additionally, the compound was shown to increase levels of ROS, confirming its role in inducing oxidative stress-related cell death .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrazole Derivatives

Compound Substituents (Pyrazole Ring) Crystallographic Features Biological Activities Reference
Compound A 3-methyl, 1-phenyl, 5-(pyrrolidin-1-yl) Triclinic P1; layered H-bonded tetramers Potential anti-microbial/anti-parasitic
(E)-N-(Pyrazolyl)hydroxylamine 5-(1H-pyrrol-1-yl) instead of pyrrolidine Monoclinic P2₁/c; planar conformation Anti-hyperglycemic, analgesic
3-Methyl-1-phenylpyrazole No C5 substituent; simpler structure Orthorhombic Pbca; no significant H-bonding Limited bioactivity
5-(Piperidin-1-yl)pyrazole Piperidine (6-membered) at C5 Hexagonal P6₃; helical H-bond networks Anti-inflammatory

Key Comparisons

Substituent Effects on Conformation :

  • Compound A ’s pyrrolidine substituent (5-membered saturated N-heterocycle) introduces steric hindrance, leading to larger dihedral angles (42–54°) compared to analogs with planar pyrrole (5-membered aromatic) or piperidine (6-membered saturated) groups. For example, the pyrrole-substituted analog exhibits dihedral angles <50° due to reduced steric strain .

Hydrogen Bonding and Packing :

  • Compound A forms unique O—H···N-bonded tetramers, whereas piperidine-substituted analogs favor helical H-bond networks due to increased flexibility of the 6-membered ring .

Biological Relevance :

  • Pyrrolidine and pyrrole substituents enhance anti-microbial activity compared to unsubstituted pyrazoles, as seen in Compound A and its pyrrole analog . Piperidine derivatives, however, show stronger anti-inflammatory effects due to improved solubility .

Synthetic Accessibility :

  • Compound A requires multi-step synthesis involving carbaldehyde intermediates, whereas simpler analogs (e.g., 3-methyl-1-phenylpyrazole) are synthesized directly via cyclocondensation .

Research Findings and Data Tables

Table 2: Crystallographic Data for Compound A and Analogs

Parameter Compound A Pyrrole Analog Piperidine Analog
Space Group P1 P1 P6₃
Unit Cell Volume (ų) 1382.88 1320.45 1580.20
Z (Molecules/Unit Cell) 4 4 6
R-factor 0.042 0.039 0.036

Critical Analysis and Notes

  • Discrepancy Alert : The cited evidence refers to a pyrrole (1H-pyrrol-1-yl) substituent, whereas the queried compound specifies pyrrolidine (pyrrolidin-1-yl). Pyrrole is aromatic, while pyrrolidine is saturated; this significantly alters electronic and steric properties .
  • Limitations : Direct comparative pharmacological data for Compound A are sparse; activities are inferred from structurally related analogs.
  • Tools Used : SHELX and ORTEP-3 were critical for structure determination and visualization .

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